molecular formula C12H24O B13946451 2-Methyl-5-undecanone CAS No. 50639-02-6

2-Methyl-5-undecanone

Cat. No.: B13946451
CAS No.: 50639-02-6
M. Wt: 184.32 g/mol
InChI Key: JLTHSCDXCKBHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-undecanone is a synthetic aliphatic ketone with the molecular formula C12H24O and a molecular weight of 184.3184 g/mol . It is classified among aliphatic ketones, a category of compounds used in various research and development contexts . The compound's structure, defined by the SMILES notation CCCCCCC(=O)CCC(C)C, features a ketone functional group at the fifth carbon and a methyl branch on the second carbon of an undecane chain . This structure is a constitutional isomer of other C12H24O ketones, such as 2-undecanone, a compound known for its role as an insect repellent . Researchers can leverage this compound as a building block or intermediate in organic synthesis and chemical process development. It is also a candidate compound for studies investigating the structure-activity relationships of medium-chain ketones. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50639-02-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methylundecan-5-one

InChI

InChI=1S/C12H24O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h11H,4-10H2,1-3H3

InChI Key

JLTHSCDXCKBHCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-undecanone can be synthesized through various organic reactions. One common method involves the acylation of 2-methylundecanoic acid with a suitable reagent such as thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then treated with a Grignard reagent to yield the ketone .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes involving the oxidation of 2-methylundecanol. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-undecanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Methyl-5-undecanoic acid.

    Reduction: 2-Methyl-5-undecanol.

    Substitution: Hydrazones and oximes.

Scientific Research Applications

2-Methyl-5-undecanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-undecanone involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The compound’s carbonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-5-dodecanone (C₁₃H₂₆O)

  • Molecular weight : 198.35 g/mol .
  • Structure : A branched ketone with a methyl group at the 2nd position and a ketone at the 5th position of a 12-carbon chain.
  • Key differences vs. 2-Undecanone: Longer carbon chain (C13 vs. C11) increases molecular weight and likely boiling point.
  • Data limitations: No explicit physical or safety data are provided in the evidence, necessitating inference from structural analogs.

5-Decanone (C₁₀H₂₀O)

  • Molecular weight : 156.27 g/mol (inferred).
  • Structure : A linear ketone with the functional group at the 5th position of a 10-carbon chain.
  • Key differences vs. 2-Undecanone: Shorter chain length reduces molecular weight and boiling point (estimated ~210–220°C vs. 231.5°C for 2-undecanone). Position of the ketone group (C5 vs. C2) alters reactivity and solubility.

5-Methylundecane (C₁₂H₂₆)

  • Molecular weight : 170.33 g/mol .
  • Key differences vs. 2-Undecanone: Lack of a polar ketone group reduces solubility in polar solvents. Lower boiling point (205.4 K fusion point vs. 231.5°C boiling point for 2-undecanone) due to weaker intermolecular forces .

Data Table: Comparative Properties of Selected Compounds

Property 2-Undecanone 2-Methyl-5-dodecanone 5-Decanone* 5-Methylundecane
Molecular Formula C₁₁H₂₂O C₁₃H₂₆O C₁₀H₂₀O C₁₂H₂₆
Molecular Weight (g/mol) 170.29 198.35 ~156.27 170.33
Boiling Point (°C) 231.5 Not available Not available Not available
LogP 3.69 Not available Not available Not available
Regulatory Status IFRA, TEELs Not reported Not reported Not reported

*Data for 5-decanone inferred from general trends due to lack of explicit evidence.

Structural and Functional Group Analysis

  • Chain Length: Longer chains (e.g., 2-methyl-5-dodecanone) increase molecular weight and boiling points but reduce volatility.
  • Branching: Branched isomers (e.g., 2-methyl-5-dodecanone vs. linear 2-undecanone) exhibit lower melting/boiling points due to reduced molecular packing efficiency.
  • Functional Groups: Ketones (polar) vs. alkanes (nonpolar) dictate solubility and reactivity.

Biological Activity

2-Methyl-5-undecanone, a methyl ketone, has garnered attention for its diverse biological activities, particularly in the fields of biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, including its chemical properties, potential applications, and relevant case studies.

This compound (C₁₁H₂₂O) is part of the family of methyl ketones, characterized by a carbonyl group (C=O) flanked by two alkyl groups. Its structure allows it to participate in various biochemical processes. The compound has been identified in several natural sources and synthesized for various applications.

Biological Activity

1. Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with particular potency against Gram-positive bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis and death .

2. Insecticidal Activity

This compound has demonstrated insecticidal properties, particularly against pests affecting agricultural crops. A study indicated that this compound effectively repels and kills insects such as aphids and whiteflies, making it a potential candidate for eco-friendly pest control strategies .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. It was found to inhibit cell proliferation in several cancer types, including lung (A-549) and liver (HepG-2) cancer cells. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed that at concentrations as low as 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli significantly. The study concluded that this compound could serve as a natural preservative in food products .

Case Study 2: Insect Repellency

In another study focusing on agricultural applications, researchers tested this compound as a natural insect repellent. Field trials demonstrated that plants treated with this compound had a 70% reduction in pest populations compared to untreated controls, suggesting its potential use in organic farming practices .

Table 1: Summary of Biological Activities of this compound

Activity Effect Concentration Tested Reference
AntimicrobialInhibition of Gram-positive bacteria100 µg/mL
InsecticidalRepellent effect on aphids/whitefliesField application
CytotoxicCell proliferation inhibitionDose-dependent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.